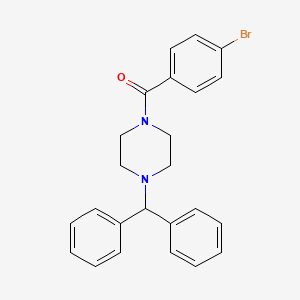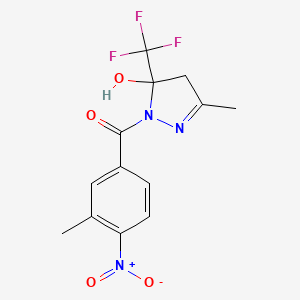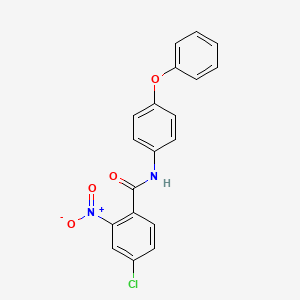![molecular formula C19H22FN3O2 B6063218 {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6063218.png)
{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol involves the inhibition of certain enzymes that are involved in the inflammatory and immune response. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of pro-inflammatory mediators. Moreover, it has been shown to enhance the production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are involved in the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been found to enhance the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol is its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and anti-tumor activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol. One of the directions is the development of new drugs based on this compound for the treatment of inflammatory and immune-related diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Additionally, the development of new synthesis methods for this compound could lead to its wider use in scientific research.
Synthesis Methods
The synthesis of {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol involves several steps. The starting material is 4-fluorobenzyl chloride, which is reacted with 5-methyl-2-pyrazinecarboxylic acid to form the corresponding acid chloride. This is then reacted with piperidine to form the intermediate, which is further reduced to the final product using sodium borohydride.
Scientific Research Applications
{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and anti-tumor activities. Moreover, it has been shown to modulate the immune system and enhance the production of cytokines.
properties
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-10-22-17(11-21-14)18(25)23-8-2-7-19(12-23,13-24)9-15-3-5-16(20)6-4-15/h3-6,10-11,24H,2,7-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPCUXGWBQFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)(CC3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6063137.png)
![methyl N-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6063142.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6063148.png)

![1-benzyl-5-[4-(1H-imidazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6063164.png)

![N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B6063178.png)
![4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B6063192.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide](/img/structure/B6063199.png)
![5-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6063201.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6063232.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6063237.png)

![ethyl 4-({3-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B6063256.png)